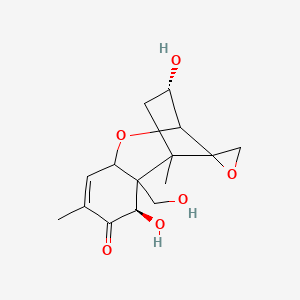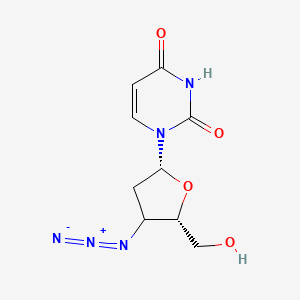
3'-beta-Azido-2',3'-dideoxyuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-beta-Azido-2’,3’-dideoxyuridine is a purine nucleoside analog with significant antitumor activity. It targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis . This compound is also known for its potential as an HIV inhibitor, making it a valuable tool in antiviral research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-beta-Azido-2’,3’-dideoxyuridine typically involves the modification of uridineCommon reagents used in this synthesis include azidotrimethylsilane and various catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for 3’-beta-Azido-2’,3’-dideoxyuridine are not widely documented, but they likely follow similar synthetic routes as laboratory methods, scaled up for larger production. The process would involve careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3’-beta-Azido-2’,3’-dideoxyuridine undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, particularly with nucleophiles.
Cycloaddition Reactions: The azido group can react with alkynes in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Common Reagents and Conditions
Azidotrimethylsilane: Used for introducing the azido group.
Copper Catalysts: Used in cycloaddition reactions.
Solvents: Common solvents include dimethyl sulfoxide (DMSO) and acetonitrile.
Major Products
The major products formed from these reactions include various azido-derivatives and cycloaddition products, which can be further utilized in chemical and biological research .
Scientific Research Applications
3’-beta-Azido-2’,3’-dideoxyuridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a nucleoside analog, interfering with DNA synthesis and inducing apoptosis in cancer cells.
Medicine: Investigated for its potential as an antiviral agent, particularly against HIV.
Industry: Utilized in the development of new pharmaceuticals and chemical probes.
Mechanism of Action
The mechanism of action of 3’-beta-Azido-2’,3’-dideoxyuridine involves its incorporation into DNA, where it inhibits DNA synthesis by terminating the elongation of the DNA chain. This leads to the induction of apoptosis in cancer cells. In the context of HIV inhibition, it interferes with the replication of the virus by incorporating into the viral DNA and preventing its proper synthesis .
Comparison with Similar Compounds
Similar Compounds
3’-Azido-3’-deoxythymidine (Zidovudine, AZT): Another nucleoside analog used as an antiviral agent against HIV.
2’,3’-Dideoxycytidine (ddC): A nucleoside analog used in the treatment of HIV.
Uniqueness
3’-beta-Azido-2’,3’-dideoxyuridine is unique due to its dual functionality as both an antitumor agent and an antiviral compound. Its ability to inhibit DNA synthesis and induce apoptosis makes it a valuable tool in cancer research, while its potential to inhibit HIV replication highlights its importance in antiviral research .
Properties
Molecular Formula |
C9H11N5O4 |
|---|---|
Molecular Weight |
253.22 g/mol |
IUPAC Name |
1-[(2R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11N5O4/c10-13-12-5-3-8(18-6(5)4-15)14-2-1-7(16)11-9(14)17/h1-2,5-6,8,15H,3-4H2,(H,11,16,17)/t5?,6-,8-/m1/s1 |
InChI Key |
ZSNNBSPEFVIUDS-KYVYOHOSSA-N |
Isomeric SMILES |
C1[C@@H](O[C@@H](C1N=[N+]=[N-])CO)N2C=CC(=O)NC2=O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)N=[N+]=[N-] |
Synonyms |
3'-azido-2',3'-dideoxyuridine AZddU |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


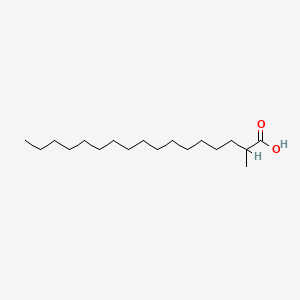
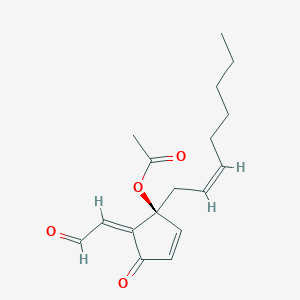
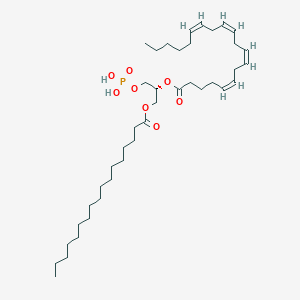
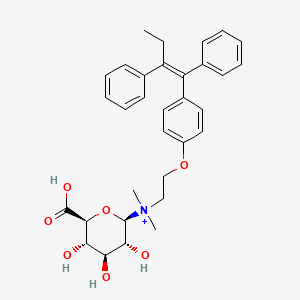
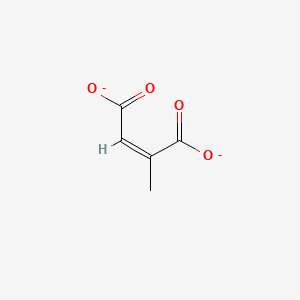
![(2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1237212.png)
![(2R)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide](/img/structure/B1237214.png)
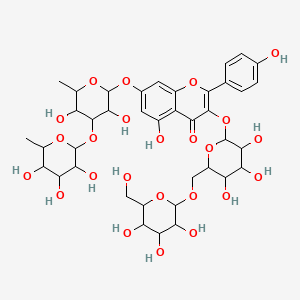
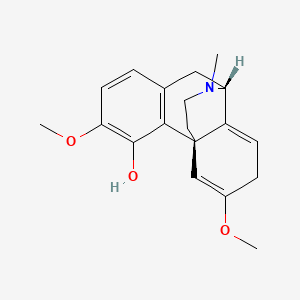

![Acetyl[(4-aminophenyl)sulfonyl]azanide](/img/structure/B1237220.png)

![(1S,5R,10S,11R,13R,14S,15S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B1237223.png)
